molecular formula C10H13N3O4 B2627698 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1251684-90-8

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2627698
CAS No.: 1251684-90-8
M. Wt: 239.231
InChI Key: TVVIUZZNWASRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.231. The purity is usually 95%.
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Scientific Research Applications

Isoxazole Alkaloids in Natural Products

Isoxazole alkaloids constitute a small, diverse group of natural products that have only recently been classified due to their varied sources and complex structures. These compounds, including well-known antibiotics like cycloserine and toxins like muscimol, have been isolated from bacteria, fungi, marine sponges, and higher plants. Their structural simplicity in microbial compounds contrasts with the complexity found in those from plants and sponges, indicating a broad potential for biological activity and applications in scientific research (L. Rahbaek & C. Christophersen, 2001).

Anticancer Activity of Isoxazoline Derivatives

Isoxazolines, a class of nitrogen and oxygen-containing heterocycles, have gained importance in medicinal chemistry, particularly as anticancer agents. The review by Kaur et al. focuses on the presence of isoxazoline derivatives in natural sources, their isolation, and utilization as anticancer agents. It also discusses the synthetic pathways to these compounds, highlighting their structure-activity relationship and the impact of stereochemistry on their anticancer activity. This emphasizes the potential of isoxazoline and related compounds in developing novel chemotherapeutic drugs (Kamalneet Kaur, Vinod Kumar, A. Sharma, & G. Gupta, 2014).

Chemical Inhibitors of Cytochrome P450 Isoforms

The selective inhibition of cytochrome P450 (CYP) isoforms is crucial for deciphering the metabolic pathways of drugs, including potentially those related to isoxazole derivatives. Khojasteh et al. review the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, which is essential for predicting drug-drug interactions and understanding the metabolic fate of new chemical entities. This information is vital for assessing the safety and efficacy of new drugs, including those based on isoxazole structures (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, & A. Y. Lu, 2011).

Ethylene-action Inhibitor 1-Methylcyclopropene on Non-climacteric Fruit Crops

Research on 1-methylcyclopropene (1-MCP), an ethylene-action inhibitor, indicates its broad applicability in prolonging the postharvest storage period of climacteric and non-climacteric fruits. This demonstrates the diverse potential of cyclopropyl-containing compounds (like the chemical ) in agricultural and biological applications. Though not directly related, this highlights the importance of cyclopropyl groups in modifying biological activity and utility across different scientific domains (Li Li, A. Lichter, D. Chalupowicz, D. Gamrasni, T. Goldberg, O. Nerya, R. Ben-arie, & R. Porat, 2016).

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c14-6-10(2-3-10)5-11-8(15)9(16)12-7-1-4-17-13-7/h1,4,14H,2-3,5-6H2,(H,11,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVIUZZNWASRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=NOC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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